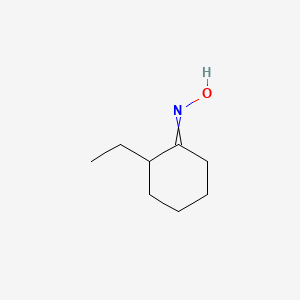

2-Ethyl-1-(hydroxyimino)cyclohexane

描述

2-Ethyl-1-(hydroxyimino)cyclohexane is a cyclohexane derivative featuring an ethyl group at position 2 and a hydroxyimino (=N-OH) group at position 1. This compound belongs to the class of oximes, which are typically derived from ketones or aldehydes via reaction with hydroxylamine. The hydroxyimino group introduces polarity and hydrogen-bonding capacity, while the ethyl substituent enhances hydrophobicity.

属性

分子式 |

C8H15NO |

|---|---|

分子量 |

141.21 g/mol |

IUPAC 名称 |

N-(2-ethylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C8H15NO/c1-2-7-5-3-4-6-8(7)9-10/h7,10H,2-6H2,1H3 |

InChI 键 |

HTRMWUORSYXIAP-UHFFFAOYSA-N |

规范 SMILES |

CCC1CCCCC1=NO |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analogues

Cyclohexanone Oxime [(Hydroxyimino)cyclohexane]

- Structure: Cyclohexanone oxime (C₆H₁₁NO) is the oxime derivative of cyclohexanone, with the hydroxyimino group replacing the ketone oxygen .

- Properties :

- Comparison: Unlike 2-ethyl-1-(hydroxyimino)cyclohexane, cyclohexanone oxime lacks alkyl substituents, making it less hydrophobic. The ethyl group in the target compound may sterically hinder catalytic reactions or alter electronic properties .

Cycloxydim and Sethoxydim

- Structure: Cycloxydim (C₁₇H₂₇NO₃S) and sethoxydim (C₁₇H₂₉NO₃S) are cyclohexenone derivatives with ethoxyimino (=N-OCH₂CH₃) groups and additional substituents (e.g., thiopyran, ethylthiopropyl) .

- Properties :

- Molecular weight: ~325–341 g/mol.

- Applications: Used as herbicides due to their inhibition of acetyl-CoA carboxylase in grasses.

- The cyclohexenone backbone also introduces unsaturation, enhancing reactivity toward electrophiles .

Bis[2-(hydroxyimino)cyclohexan-1-one] Copper Complex

- Structure: A dimeric copper complex with two hydroxyimino groups coordinated to the metal center .

- Properties: Stability: Forms stable coordination complexes due to the chelating ability of the hydroxyimino group.

Physicochemical Properties

Beckmann Rearrangement

Cyclohexanone oxime undergoes Beckmann rearrangement under acidic or catalytic conditions to yield caprolactam, a critical nylon precursor. The ethyl group in this compound may slow this reaction due to steric effects, though catalytic systems like boron-alumina composites (capable of total conversion in analogs) could mitigate this .

Coordination Chemistry

Hydroxyimino groups exhibit strong metal-chelating capabilities, as seen in copper complexes . The target compound could serve as a ligand in catalysis or materials science, though its ethyl group might influence binding geometry.

Stability and Hydrolysis

Oximes are prone to hydrolysis under acidic or basic conditions. The ethyl group may enhance steric protection, increasing stability compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。